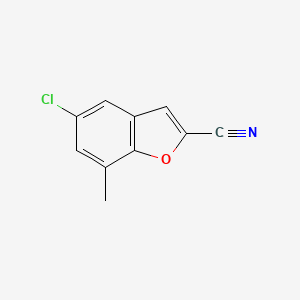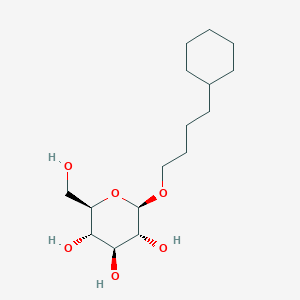
4-Cyclohexylbutyl-beta-d-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylbutyl-beta-d-glucopyranoside, also known as Cymal-4, is a maltose-based detergent . Maltoside based detergents are primarily used to solubilize and purify membrane proteins . It has been noted for its impact on metabolic dysfunctions, cardiovascular conditions, and select neoplasms .
Molecular Structure Analysis
The molecular formula of 4-Cyclohexylbutyl-beta-d-glucopyranoside is C16H30O6 . Its molecular weight is 318.41 g/mol . The compound has 5 defined atom stereocenters .Physical And Chemical Properties Analysis
4-Cyclohexylbutyl-beta-d-glucopyranoside has a molecular weight of 318.41 g/mol . It has a XLogP3-AA value of 1.9, indicating its relative lipophilicity . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It also has a topological polar surface area of 99.4 Ų .Applications De Recherche Scientifique
Na(+)-glucose Cotransporter (SGLT) Inhibitors
4'-Dehydroxyphlorizin derivatives, including those with glucopyranoside structures, have been studied for their potential as antidiabetic agents. These compounds target the SGLT inhibitors, promoting urinary glucose excretion, which is beneficial for treating non-insulin-dependent diabetes mellitus (NIDDM). Modifications to these compounds aim to enhance their stability and bioavailability, making them promising candidates for therapeutic applications (Tsujihara et al., 1999).
Drug Delivery Systems
Substituted glucopyranose ring structures like 2-hydroxypropyl-beta-cyclodextrin have been utilized to increase the solubility of molecules for intracerebral and intrathecal drug delivery. This approach is especially useful for administering drugs that are otherwise insoluble in water, providing a method to deliver therapeutic agents directly to the brain or spinal tissues without adverse effects (Yaksh et al., 1991).
Antioxidant and Anti-inflammatory Properties
Glycosides isolated from plants, such as those from the leaves of Melaleuca quinquenervia, exhibit vasorelaxing activities, which can be beneficial for cardiovascular health. These compounds, including glucopyranosides, can induce endothelium-dependent relaxation in blood vessels, suggesting their potential use in treating hypertension and other cardiovascular disorders (Lee et al., 2002).
Antimicrobial and Analgesic Effects
Compounds like 4-(8-hydroxyethyl) cyclohexan-1-oic acid and its glucopyranoside derivatives from Symplocos paniculata have shown antimicrobial, analgesic, and anti-inflammatory activities. These findings support the traditional use of S. paniculata in folk medicine and highlight the potential of glucopyranoside compounds in developing new therapeutic agents (Semwal et al., 2011).
Anti-stress and Neuroprotective Properties
Phenolic constituents, including glucopyranosides from Evolvulus alsinoides, have been studied for their anti-stress effects. These compounds can normalize hyperglycemia, plasma corticosterone, and adrenal hypertrophy, suggesting their use in stress management and possibly in neuroprotective therapies (Gupta et al., 2007).
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPARHKVNAJBDB-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbutyl-beta-d-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

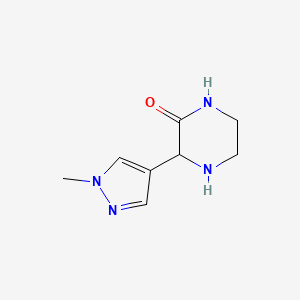
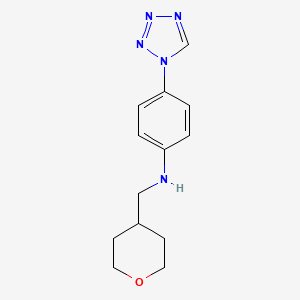
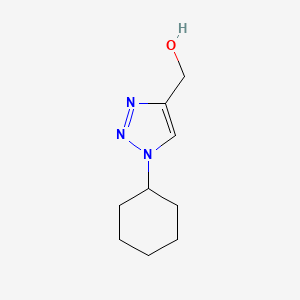
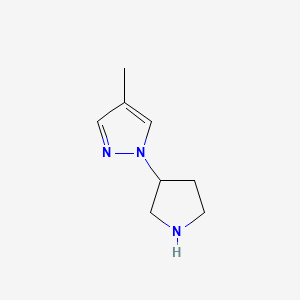
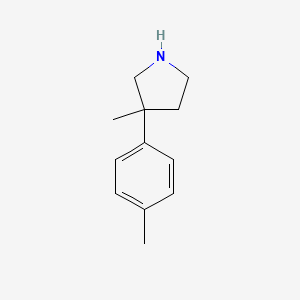

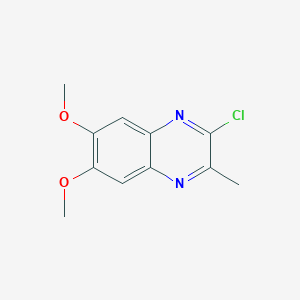
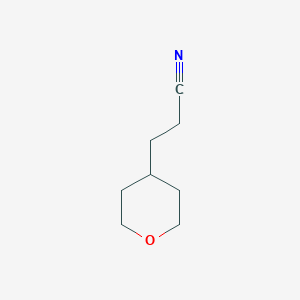
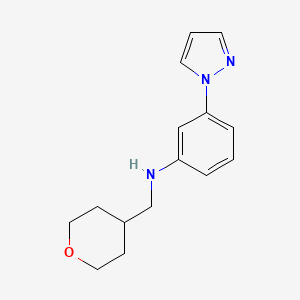
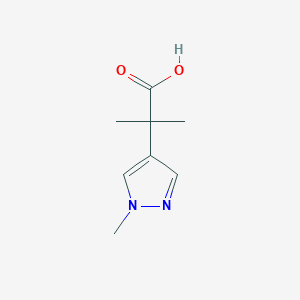
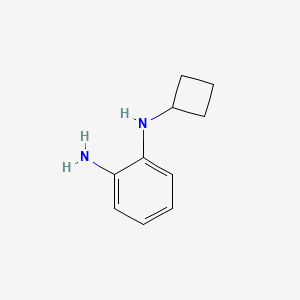
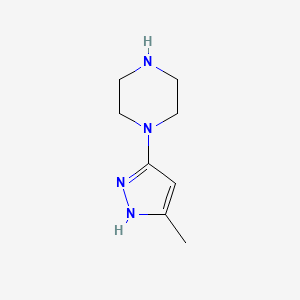
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
